molecular formula C20H21ClN2O3 B4013407 N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B4013407
M. Wt: 372.8 g/mol
InChI Key: NPPOQLSXNXKEBS-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide" belongs to a class of organic compounds known for their complex synthesis and diverse chemical and physical properties. Compounds with similar structures have been explored for various applications, including medicinal chemistry, due to their potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic compounds and employing techniques such as amide formation, chlorination, and the introduction of substituents through nucleophilic substitution or addition reactions. An example is the synthesis of pyridine and pyrrolidine derivatives, where key steps include cyclization reactions and the careful selection of reaction conditions to ensure the desired selectivity and yield (Lei et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds is typically performed using X-ray crystallography, which provides detailed information on the molecular geometry, bond lengths, and angles. This analysis is crucial for understanding the compound's reactivity and interaction capabilities. For instance, studies on similar compounds have elucidated their crystal structures, showcasing the importance of non-covalent interactions in determining the compounds' solid-state arrangements (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical properties of compounds within this class can vary significantly depending on the substituents attached to the core structure. Reactivity patterns, such as susceptibility to nucleophilic attacks or ability to participate in hydrogen bonding, are influenced by these substituents. Research on similar compounds has highlighted their potential for forming diverse chemical bonds and participating in reactions that are central to synthetic organic chemistry (Quiroga et al., 1999).

properties

IUPAC Name

N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-2-11-26-18-9-7-17(8-10-18)23-13-14(12-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,14H,2,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPOQLSXNXKEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide
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